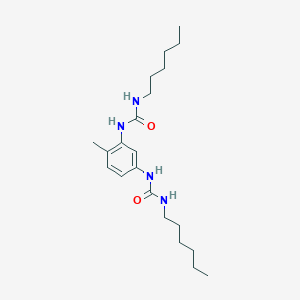
N,N'-(4-Methyl-1,3-phenylene)bis(N'-hexylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) is an organic compound that belongs to the class of ureas It is characterized by the presence of two hexylurea groups attached to a 4-methyl-1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Hexyl isocyanate→N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea)
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The hexylurea groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(N’-hexylurea) involves its interaction with molecular targets such as enzymes or receptors.
Properties
CAS No. |
61657-50-9 |
|---|---|
Molecular Formula |
C21H36N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-hexyl-3-[3-(hexylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C21H36N4O2/c1-4-6-8-10-14-22-20(26)24-18-13-12-17(3)19(16-18)25-21(27)23-15-11-9-7-5-2/h12-13,16H,4-11,14-15H2,1-3H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
YXJDATCCXPMHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















